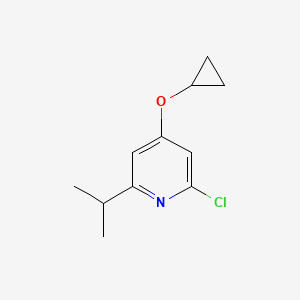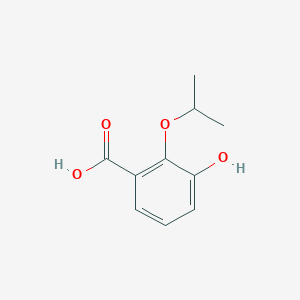
3-Hydroxy-2-isopropoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-HYDROXY-2-(PROPAN-2-YLOXY)BENZOIC ACID is a derivative of hydroxybenzoic acids, which are aromatic carboxylic acids. These compounds are known for their significant biochemical and antioxidant properties. Hydroxybenzoic acids are prominent phenolic acids found in various plants, including spices, vegetables, fruits, and grains .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-2-(PROPAN-2-YLOXY)BENZOIC ACID can be achieved through several methods. One common approach involves the esterification of 3-hydroxybenzoic acid with isopropanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of 3-HYDROXY-2-(PROPAN-2-YLOXY)BENZOIC ACID often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-HYDROXY-2-(PROPAN-2-YLOXY)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(propan-2-yloxy)benzoic acid.
Reduction: Formation of 3-hydroxy-2-(propan-2-yloxy)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
3-HYDROXY-2-(PROPAN-2-YLOXY)BENZOIC ACID has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
Mécanisme D'action
The mechanism of action of 3-HYDROXY-2-(PROPAN-2-YLOXY)BENZOIC ACID involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant properties, neutralizing free radicals and reducing oxidative stress. Additionally, it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylic Acid: Another hydroxybenzoic acid with similar antioxidant properties.
p-Hydroxybenzoic Acid: Known for its use as a preservative in cosmetics and pharmaceuticals.
Protocatechuic Acid: Exhibits strong antioxidant and anti-inflammatory activities.
Uniqueness
3-HYDROXY-2-(PROPAN-2-YLOXY)BENZOIC ACID is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its isopropyl ether group enhances its lipophilicity, making it more suitable for certain applications compared to other hydroxybenzoic acids .
Propriétés
Formule moléculaire |
C10H12O4 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
3-hydroxy-2-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H12O4/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6,11H,1-2H3,(H,12,13) |
Clé InChI |
FLAFVGVAOGZLKN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC=C1O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


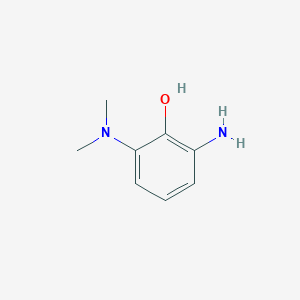
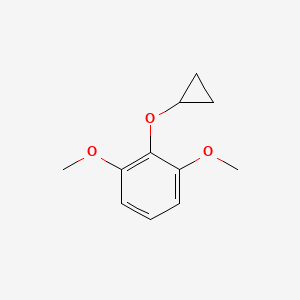
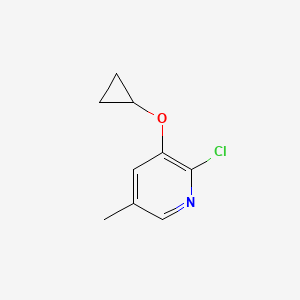
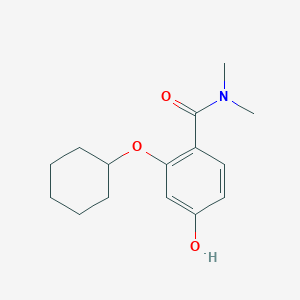
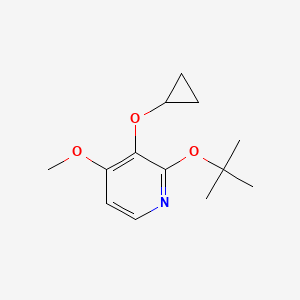
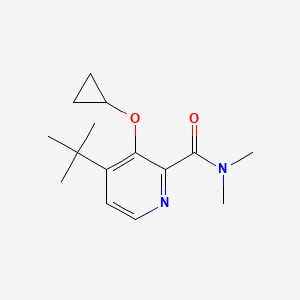
![[2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837405.png)
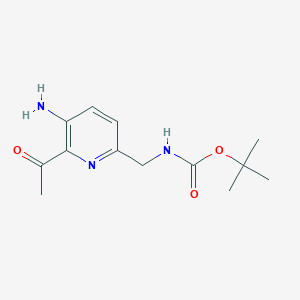

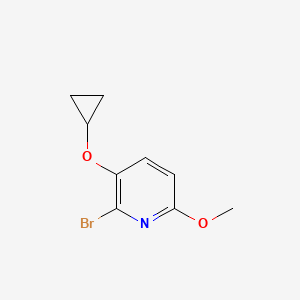
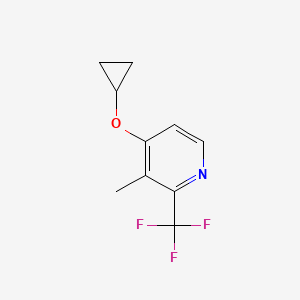
![[2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837435.png)

